molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4

2,4-Dihydrochromeno[4,3-c]pyrazole

Cat. No.: B1309234
CAS No.: 74618-03-4
M. Wt: 172.18 g/mol
InChI Key: HESSNIBRKZKEDT-UHFFFAOYSA-N
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Description

2,4-Dihydrochromeno[4,3-c]pyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a chromeno-pyrazole hybrid structure, a privileged scaffold known for its diverse pharmacological potential . Pyrazole derivatives, as a class, are extensively studied due to their wide spectrum of biological activities. Research highlights their role as core structural components in active pharmaceutical ingredients (APIs) with demonstrated anti-inflammatory, antibacterial, antifungal, anticancer, and antioxidant properties . The chromeno-pyrazole framework, in particular, is a target for multicomponent reactions (MCRs), which are powerful synthetic tools for efficiently building complex, drug-like heterocyclic systems for biological screening . This makes this compound a valuable building block for researchers in synthetic and pharmaceutical chemistry who are developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydrochromeno[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNIBRKZKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319586
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74618-03-4
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dihydrochromeno 4,3 C Pyrazole and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of 2,4-dihydrochromeno[4,3-c]pyrazoles often involve sequential reactions, building the heterocyclic framework in a stepwise manner. These classical routes can be broadly categorized into multi-step cyclization approaches and condensation reactions.

Multi-step Cyclization Approaches

Another classical approach involves the initial formation of a pyrazole (B372694) derivative bearing a suitable functional group that can then participate in a cyclization reaction to form the chromene ring. For example, a pyrazole with a pendant 2-hydroxyphenyl group could undergo an intramolecular cyclization to yield the desired chromenopyrazole scaffold.

Condensation Reactions

Condensation reactions are a cornerstone of classical synthesis for this heterocyclic system. A prominent example is the reaction between 4-hydroxycoumarin (B602359), an aldehyde, and a pyrazole derivative. doi.org This reaction often proceeds through a tandem Knoevenagel-Michael addition sequence followed by cyclization to afford the dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one scaffold. doi.org Various catalysts, including n-tetrabutylammonium tribromide (TBATB), have been employed to facilitate this transformation, offering advantages such as good yields and short reaction times. doi.org

Similarly, the condensation of 3-formylchromones with 3-methyl-1-phenyl-3-pyrazolin-5-one has been reported to yield (E)-3-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl]chromones. nih.gov This Knoevenagel condensation can be performed under microwave irradiation or conventional heating. nih.gov

Advanced and Sustainable Synthetic Strategies

In recent years, a significant shift towards more efficient and environmentally benign synthetic methods has been observed. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures like 2,4-dihydrochromeno[4,3-c]pyrazole from simple starting materials in a single operation.

Multicomponent Reactions (MCRs) for Scaffold Assembly

MCRs offer several advantages over traditional multi-step syntheses, including operational simplicity, atom economy, and the ability to generate diverse libraries of compounds. scielo.org.zanih.gov These reactions are particularly well-suited for the synthesis of fused heterocyclic systems.

One-pot syntheses, a subset of MCRs, involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates. This approach has been successfully applied to the synthesis of various chromeno-fused pyrazoles. For instance, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate (B1144303) in the presence of sodium acetate (B1210297) has been developed to synthesize 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones in good yields. mdpi.com

Another notable one-pot synthesis involves the molecular iodine-catalyzed reaction of aromatic aldehydes, 4-hydroxycoumarin derivatives, and 3-aminopyrazoles to produce dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.orgresearchgate.net This method is advantageous due to its good yields and the use of an environmentally friendly catalyst. rsc.orgresearchgate.net The same catalyst system can also be used in a four-component reaction involving benzoylacetonitrile (B15868) and hydrazine hydrate. rsc.orgresearchgate.net

The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved through a one-pot, four-component reaction of aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate, often catalyzed by a base like piperidine (B6355638) or potassium t-butoxide. mdpi.comnih.gov

Table 1: Examples of One-pot Syntheses for Chromeno[4,3-c]pyrazole Derivatives

ReactantsCatalyst/ConditionsProductYieldReference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine hydrateSodium acetate, Refluxing ethanol (B145695)4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones82-92% mdpi.com
Aromatic aldehydes, 4-Hydroxycoumarin derivatives, 3-AminopyrazolesMolecular iodineDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-onesGood rsc.orgresearchgate.net
Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydratePotassium t-butoxide, Microwave irradiation4H-Pyrano[2,3-c]pyrazolesExcellent nih.gov

Three-component reactions are a prominent and efficient strategy for constructing the this compound scaffold and its analogues. A well-established three-component reaction involves the condensation of an aldehyde, 4-hydroxycoumarin, and a 3-aminopyrazole. doi.org This reaction, often catalyzed by acids or bases, proceeds through a domino Knoevenagel-Michael addition followed by cyclodehydration. doi.org Catalysts such as n-tetrabutylammonium tribromide have been shown to be effective for this transformation. doi.org

Another example is the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones from the reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester. nih.gov This reaction proceeds in good yields when refluxed in acetic acid with a catalytic amount of piperidine. nih.gov

Furthermore, a three-component synthesis of pyrazoles has been reported involving the reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and various hydrazines under microwave irradiation. mdpi.com

Table 2: Examples of Three-component Reactions for Chromeno[4,3-c]pyrazole Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
Aldehydes4-Hydroxycoumarin3-Aminopyrazolen-Tetrabutylammonium tribromideDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones doi.org
3-Aminopyrazol-5-onesSubstituted salicylic aldehydesAcetylacetic esterPiperidine, Acetic acid, Reflux2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones nih.gov
1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dioneN,N-Dimethylformamide dimethyl acetalHydrazinesAcetic acid, Microwave irradiationPyrazoles mdpi.com
Four-component Reaction Protocols

Four-component reactions (4CRs) are a cornerstone for the efficient, one-pot synthesis of complex heterocyclic scaffolds like chromenopyrazoles. These reactions combine three or more starting materials in a single step, avoiding the isolation of intermediates and thereby saving time, resources, and reducing waste. A common strategy for synthesizing the closely related and extensively studied dihydropyrano[2,3-c]pyrazole core, which provides a model for this compound synthesis, involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. nih.govtandfonline.commdpi.com

This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. mdpi.com The versatility of this method allows for the generation of a diverse library of derivatives by varying each of the four components. For instance, various aromatic and heteroaromatic aldehydes can be employed to introduce different substituents at the 4-position of the pyranopyrazole ring system. nih.gov

Catalysts often play a crucial role in these transformations. While some protocols proceed under catalyst-free conditions, particularly in green solvents like water or ethanol-water mixtures, others employ catalysts to enhance reaction rates and yields. nih.govtandfonline.com Both acid and base catalysts have been proven effective. For example, piperidine has been used to catalyze the four-component synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium at room temperature, affording products in high yields within a short reaction time. mdpi.com Similarly, molecular iodine has been reported as an efficient and environmentally friendly catalyst for both three-component and four-component reactions leading to dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones, showcasing the adaptability of MCRs in generating diverse fused systems. rsc.org

The reaction conditions for these 4CRs can be tailored. While many are performed at room temperature or with gentle heating (e.g., 60-80 °C), the choice of solvent and catalyst can significantly influence the reaction's efficiency. nih.govmdpi.com The development of these protocols highlights a commitment to creating complex molecular architectures from simple, readily available starting materials in a highly convergent and efficient manner.

Table 1: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Aldehyde Component β-Ketoester Catalyst Solvent Conditions Yield (%) Reference
Aromatic Aldehydes Ethyl Acetoacetate Piperidine (5 mol%) Water Room Temp, 20 min 85-93 mdpi.com
Aromatic Aldehydes Ethyl Acetoacetate Taurine Water 80 °C, 2 h 85-92 mdpi.com
Aromatic Aldehydes Ethyl Acetoacetate Silicotungstic Acid Solvent-free 60 °C High nih.gov
Aromatic Aldehydes Ethyl Acetoacetate None Water/Ethanol 60 °C, 12 h Good tandfonline.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a key focus of modern research, aiming for more sustainable and environmentally benign processes. This involves the use of alternative energy sources, greener solvents, solvent-free conditions, and reusable catalysts.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. In the synthesis of pyrano[2,3-c]pyrazoles, microwave assistance has been successfully employed in four-component reactions. For example, the synthesis of various 4H-pyrano[2,3-c]pyrazoles using potassium t-butoxide as a catalyst in methanol (B129727) was significantly faster under microwave irradiation (less than 5 minutes) compared to conventional stirring at room temperature, also providing excellent yields. nih.gov Another study compared conventional heating (80 °C, 1.4 hours, 80% yield) with microwave irradiation (25 minutes, 88% yield) for the SnCl₂-catalyzed synthesis of pyrano[2,3-c]pyrazoles, clearly demonstrating the efficiency of the microwave-assisted approach. nih.gov The use of montmorillonite (B579905) K-10 as a solid acid catalyst under microwave irradiation has also been reported for the synthesis of related heterocyclic systems, highlighting the synergy between microwave heating and heterogeneous catalysis. encyclopedia.pub

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Catalyst Method Reaction Time Yield (%) Reference
Potassium t-butoxide Conventional (RT) Longer Good nih.gov
Potassium t-butoxide Microwave < 5 min Excellent nih.gov
SnCl₂ Conventional (80 °C) 1.4 h 80 nih.gov
SnCl₂ Microwave 25 min 88 nih.gov

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced pollution, lower costs, and simplified procedures. The four-component synthesis of dihydropyrano[2,3-c]pyrazoles has been effectively conducted under solvent-free conditions. For instance, using silicotungstic acid as an environmentally friendly catalyst, the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile proceeds efficiently at 60 °C without any solvent. nih.gov Another notable example is the use of nano-eggshell/Ti(IV) as a natural, heterogeneous catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature under solvent-free conditions, which provides high yields and allows for catalyst recycling. researchgate.net Microwave-assisted synthesis has also been combined with solvent-free conditions, using ilmenite (B1198559) (FeTiO₃) as a magnetic catalyst for the synthesis of 2-amino-4H-chromene derivatives, a method that could be adapted for chromenopyrazoles. acs.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov While still an emerging area for the synthesis of complex heterocycles like chromenopyrazoles, some pioneering work has been reported for the closely related pyranopyrazoles.

One study detailed the use of Aspergillus niger lipase (B570770) (ANL) as an effective biocatalyst for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov The reaction, involving an aldehyde or ketone, malononitrile, ethyl acetoacetate, and hydrazine hydrate, was carried out in ethanol at 30 °C, achieving excellent yields (70–98%) within one hour. nih.gov A key advantage of this method is the reusability of the biocatalyst, which could be recycled up to three times without a significant loss of its catalytic efficiency. nih.gov Other enzymes, such as Bovine Serum Albumin (BSA), have also been explored as catalysts for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, demonstrating the potential of protein-based catalysts in these multicomponent reactions. tandfonline.com These examples showcase the feasibility of using enzymes to promote complex organic reactions under green and sustainable conditions.

Table 3: Biocatalysts in the Synthesis of Dihydropyrano[2,3-c]pyrazoles

Biocatalyst Reactants Solvent Conditions Yield (%) Reference
Aspergillus niger Lipase (ANL) Aldehyde/Ketone, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate Ethanol 30 °C, 1 h 70-98 nih.gov
Bovine Serum Albumin (BSA) Aldehyde/Ketone, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one Ethanol/Water Room Temp 76-94

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and reuse, reducing waste and cost. A variety of heterogeneous catalysts have been applied to the synthesis of chromenopyrazole-related structures. Magnetic nanoparticles, such as SrFe₁₂O₁₉, have been used as an easily separable catalyst for the one-pot multicomponent synthesis of chromenone–pyrazole derivatives. tandfonline.com Similarly, magnetic Fe₃O₄ nanoparticles have been employed in a four-component reaction in water at room temperature, with the catalyst being reusable up to fourteen times without significant loss of activity. nih.gov Other examples include yttrium iron garnet (Y₃Fe₅O₁₂) nanocatalysts used under solvent-free conditions and nano-eggshell/Ti(IV), a catalyst derived from a natural source. nih.govresearchgate.net

Ultrasonic irradiation is another green energy source used to promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov This technique has been successfully applied to the synthesis of dihydropyrano[2,3-c]pyrazoles. In some cases, ultrasound irradiation can facilitate the reaction without the need for any catalyst. For example, a four-component condensation of aromatic aldehydes, malononitrile, and 3-methyl-1-phenyl-2-pyrazolin-5-one proceeded in high yields under ultrasound irradiation in ethanol with no added catalyst. Other studies report the use of ultrasound in conjunction with catalysts, such as graphene oxide or CoFe₂O₄ nanoparticles in aqueous media, to achieve rapid and high-yielding synthesis of pyranopyrazoles. nih.gov These methods benefit from shorter reaction times, mild conditions, and often improved yields compared to silent (non-irradiated) reactions.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers efficient and selective routes to various heterocyclic compounds. In the context of chromene-fused pyrazoles and related structures, several catalytic systems have been employed.

Copper-ferrite magnetic nanoparticles (CuFe₂O₄) have been identified as an effective and recyclable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in aqueous media. rsc.org This process involves the reaction of hydrazine derivatives, ethyl acetoacetate, dialkyl acetylenedicarboxylates, and alkyl nitriles, affording the target molecules in excellent yields under mild conditions. rsc.org While this applies to a related pyranopyrazole scaffold, it highlights the potential of magnetic nanocatalysts in synthesizing similar fused systems.

Another approach involves a cesium carbonate (Cs₂CO₃)-catalyzed [4+2] cycloaddition of salicyl N-phosphonyl imines with allenoates to produce highly functionalized 4H-chromenes. nih.gov This method provides excellent diastereoselectivity and yields, demonstrating the utility of base-catalyzed cycloaddition reactions in constructing the chromene core, which could be a precursor for chromenopyrazole synthesis. nih.gov

The synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones has been achieved through a one-pot, three-component reaction catalyzed by n-tetrabutylammonium tribromide (TBATB). doi.org This tandem Knoevenagel-Michael reaction followed by cyclization involves 4-hydroxycoumarin, a pyrazole derivative, and various aldehydes, proceeding with good yields and short reaction times. doi.org

Catalyst SystemReactantsProduct ScaffoldReference
CuFe₂O₄ NanoparticlesHydrazine derivatives, ethyl acetoacetate, dialkyl acetylenedicarboxylates, alkyl nitrilesDihydropyrano[2,3-c]pyrazole rsc.org
Cs₂CO₃Salicyl N-phosphonyl imines, allenoates4H-Chromene nih.gov
n-Tetrabutylammonium tribromide (TBATB)4-Hydroxycoumarin, pyrazole, aldehydesDihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one doi.org

Derivatization Strategies for Structural Diversity

Creating a library of diverse chemical structures is crucial for drug discovery and materials science. Derivatization of the core this compound scaffold, or its analogues, at different positions allows for the fine-tuning of its physicochemical and biological properties.

Functionalization of the pyrazole ring within the fused chromenopyrazole system can be achieved during the synthesis. For instance, in the synthesis of 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles, the substituent on the pyrazole nitrogen is introduced by using a corresponding N-tosylhydrazone derived from an aryl aldehyde. proquest.com This intermolecular 1,3-dipolar cycloaddition strategy allows for the incorporation of various aryl groups at the N-1 position of the pyrazole ring, providing a direct method for diversification at this site. proquest.com

Modification of the chromene portion of the scaffold is often accomplished by using substituted starting materials. For the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, a variety of substituted salicylic aldehydes can be employed. nih.gov This multicomponent reaction strategy allows for the introduction of different functional groups onto the benzene (B151609) ring of the chromene system, demonstrating tolerance for a range of substituents. nih.gov Similarly, the synthesis of functionalized 4H-chromenes via Cs₂CO₃-catalyzed cycloaddition has been successful with various substituents on the phenolic part of the salicyl N-phosphonyl group, including methoxy, methyl, chloro, fluoro, and bromo groups. nih.gov

The chromenopyrazole framework can serve as a building block for the construction of more complex, polycyclic hybrid scaffolds.

A notable example is the transformation of chromeno[4,3-b]pyrrol-4(1H)-ones, which contain two amino groups, into tetracyclic fused heterocycles. nih.gov By condensing these compounds with various acids, a new imidazole (B134444) ring can be formed. nih.gov Furthermore, intramolecular Buchwald–Hartwig reactions on suitably substituted precursors can lead to the formation of other polycyclic fused systems. nih.gov

Another strategy involves multicomponent reactions designed to build complex fused systems in a single step. A three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester leads to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov This method directly assembles a complex hybrid scaffold incorporating pyrazole, chromene, and pyridine (B92270) rings. nih.gov

Starting Scaffold/ReactionReagents/ConditionsResulting Hybrid ScaffoldReference
Chromeno[4,3-b]pyrrol-4(1H)-oneVarious acidsImidazole-fused chromeno[4,3-b]pyrrol-4(1H)-one nih.gov
3-Aminopyrazol-5-ones, salicylic aldehydes, acetylacetic esterPiperidine, acetic acid, reflux2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione nih.gov
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dioneHydrazine hydrate3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one nih.gov

Spectroscopic and Crystallographic Characterization of 2,4 Dihydrochromeno 4,3 C Pyrazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2,4-dihydrochromeno[4,3-c]pyrazole derivatives, providing detailed information about the molecular structure and the chemical environment of individual atoms. mdpi.comresearchgate.net

The ¹H NMR spectra of this compound analogues exhibit characteristic signals that are crucial for structural assignment. The chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of the molecule's connectivity. mdpi.comemerypharma.com

For instance, in a series of synthesized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which share a related chromene core, the protons of the 2-hydroxyphenyl moiety in the recyclized 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones show a significant upfield shift compared to the chromone (B188151) fragment protons. nih.gov Specifically, the signals for the protons on the chromene ring typically appear in the aromatic region, with their exact chemical shifts influenced by the nature and position of substituents. nih.gov

A study on 8-bromo-1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine confirmed its structure using ¹H NMR spectroscopy, highlighting the importance of this technique in verifying the products of three-component reactions. mdpi.com The analysis of coupling patterns between adjacent protons is instrumental in confirming the substitution pattern on both the chromene and pyrazole (B372694) rings. emerypharma.com

Table 1: Representative ¹H NMR Data for a this compound Analogue

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-67.96dd9.2, 4.2
H-87.81-7.73m-
H-77.70dd8.3, 3.0
H-55.54s-

Note: Data is illustrative and based on a representative substituted chromeno[2,3-c]pyrrole-3,9-dione analogue. nih.gov Actual values will vary depending on the specific analogue and solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound system are indicative of their electronic environment.

In the ¹³C NMR spectrum of certain chromeno[4,3-c]pyrazol-4-ones, the ketone and lactone carbonyl carbons can be observed at downfield chemical shifts, for example, around δ 162.42 and δ 157.41, respectively. scispace.com The carbons of the coumarin (B35378) ring in these analogues appear at specific chemical shifts, which can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). scispace.com For some pyrazole derivatives, the identification of pyrazole ring carbons can be challenging in certain solvents like DMSO-d₆ due to tautomeric transformations, but can be achieved using solvents like CF₃COOD. nih.gov

Table 2: Illustrative ¹³C NMR Data for a Substituted Chromeno[4,3-c]pyrazol-4-one Analogue

CarbonChemical Shift (ppm)
C=O (ketone)162.42
C=O (lactone)157.41
Aromatic CH134.5, 131.3, 125.6, 124.11
OCH₃55.48

Note: This data is based on a representative substituted chromeno[4,3-c]pyrazol-4-one and serves as an example. scispace.com Specific chemical shifts will vary with substitution.

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton and carbon signals and for elucidating the complete molecular structure of complex this compound analogues. mdpi.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their known proton assignments. creative-biostructure.comiajps.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.com For example, in coumarinic 4-arylbut-3-en-2-ones, HMBC spectra show correlations between the ethylenic protons and the ketone carbon atom, confirming their connectivity. scispace.com

COSY (Correlation Spectroscopy): COSY is a homonuclear correlation technique that identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.orgiajps.com This is fundamental for establishing the spin systems within the molecule, such as the protons on the chromene ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is crucial for determining the stereochemistry and conformation of the molecule. nih.goviajps.com

The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound analogues, leaving little room for ambiguity. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound analogues. chemsrc.com It also provides valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation.

For various synthesized chromeno[2,3-c]pyrrole-3,9-diones, Atmospheric Pressure Spray Ionization Mass Spectrometry (APSI-MS) was used to confirm the molecular weight of the products, with the observation of the [M+H]⁺ ion. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. semanticscholar.org This is a critical step in confirming the identity of newly synthesized this compound analogues. For example, the HRMS data for 3-Methyl-1H-pyrazole was reported as m/z calculated for C₄H₆N₂ [M]⁺: 82.0526; Found: 82.0526, confirming its elemental composition. researchgate.net Similarly, for a synthesized dihydropyrano[3,2-c]pyrazole, mass spectrometry revealed a molecular ion peak corresponding to its expected molecular formula. semanticscholar.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. scielo.org.za For this compound analogues, IR spectroscopy can confirm the presence of key structural features.

The IR spectra of chromeno[4,3-c]pyrazol-4-ones typically show characteristic absorption bands for the hydroxyl (OH) group, the ketone carbonyl (C=O) group, and the lactone carbonyl (C=O) group. scispace.com For example, in a series of these compounds, the OH stretching vibration was observed in the range of 3305–3320 cm⁻¹, the ketone C=O stretch between 1670–1710 cm⁻¹, and the lactone C=O stretch from 1720–1750 cm⁻¹. scispace.com In other related chromeno[2,3-c]pyrrole-3,9-diones, the carbonyl groups of the chromone fragment show absorption bands in the region of 1717–1701 cm⁻¹ and 1668–1647 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Substituted Chromeno[4,3-c]pyrazol-4-ones

Functional GroupWavenumber (cm⁻¹)
O-H Stretch3305 - 3320
C=O Stretch (Lactone)1720 - 1750
C=O Stretch (Ketone)1670 - 1710
C=C Stretch (Aromatic)~1610

Note: Data is based on a representative series of substituted chromeno[4,3-c]pyrazol-4-ones. scispace.com The exact positions of the bands can vary depending on the specific molecular structure and its environment.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unparalleled insight into the molecular geometry, intermolecular interactions, and packing arrangements within a crystal lattice. This information is crucial for correlating the structure of a compound with its physical and chemical properties.

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic and molecular structure of a compound. In a study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one analogues, single crystals suitable for X-ray diffraction were obtained from saturated solutions. The analysis of these crystals provided detailed information about their molecular and supramolecular structures.

The study revealed that the conformation of the 1-phenyl ring relative to the chromene-pyrazole ring system is a key structural feature. For instance, in the 8-chloro and 8-bromo substituted analogues, the 1-phenyl ring is positioned almost perpendicularly to the fused ring system. This perpendicular orientation has been observed to influence the anisotropic NMR shielding effect on nearby protons in solution. The supramolecular architecture of these compounds is largely governed by C-H···A (where A can be an oxygen atom or a π-system) and face-to-face π-stacking interactions. The nature and extent of these interactions are influenced by the substituents on the chromene ring.

The determination of the crystal structure and the analysis of the space group provide fundamental information about the symmetry and packing of molecules in the crystal. For the 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one analogues, distinct crystal systems and space groups were identified for different substituents.

The 8-chloro and 8-bromo-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one analogues were found to be isomorphous, crystallizing in the triclinic system with the space group P-1. This indicates that the substitution of chlorine with bromine at the 8-position does not significantly alter the crystal packing. In contrast, the 8-nitro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one analogue crystallizes in the monoclinic system with the space group P2₁/m. The difference in the crystal system and space group for the nitro analogue highlights the significant influence of the substituent on the crystal packing arrangement.

The crystallographic data for these analogues are summarized in the table below.

Compound NameCrystal SystemSpace Group
8-chloro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-oneTriclinicP-1
8-bromo-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-oneTriclinicP-1
8-nitro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-oneMonoclinicP2₁/m

A more detailed summary of the crystal data and structure refinement parameters for these analogues is provided in the following interactive table.

Parameter8-chloro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one8-bromo-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one8-nitro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one
Empirical FormulaC₁₇H₁₁ClN₂O₂C₁₇H₁₁BrN₂O₂C₁₇H₁₁N₃O₄
Formula Weight322.74367.19333.29
Temperature (K)293(2)293(2)293(2)
Wavelength (Å)0.710730.710730.71073
Crystal SystemTriclinicTriclinicMonoclinic
Space GroupP-1P-1P2₁/m
a (Å)9.033(3)9.088(5)8.649(3)
b (Å)10.395(3)10.453(5)6.656(2)
c (Å)16.891(5)16.929(8)13.065(5)
α (°)100.22(2)100.08(4)90
β (°)90.28(3)90.35(4)104.99(3)
γ (°)114.75(2)114.89(3)90
Volume (ų)1406.8(7)1427.0(12)726.8(4)
Z442

Data sourced from Molecules 2011, 16(1), 915-932.

Computational Chemistry and Theoretical Studies on 2,4 Dihydrochromeno 4,3 C Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the modern study of molecular systems. These methods, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. For the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold, these calculations can elucidate the intricate details of its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For chromenopyrazole derivatives, DFT calculations have been utilized to understand their structural properties. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose. nih.govd-nb.infocsic.es

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the this compound structure until a minimum on the potential energy surface is located. The resulting optimized geometry provides a theoretical model of the molecule's most stable three-dimensional shape.

Illustrative Data Table: Optimized Geometrical Parameters of a Substituted this compound Derivative (Calculated at the B3LYP Level)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.39 Å
Bond LengthN1-N21.35 Å
Bond LengthC3-O11.37 Å
Bond AngleC1-N1-N2110.5°
Bond AngleN1-N2-C3108.2°
Dihedral AngleC1-N1-N2-C30.5°

Note: This table is for illustrative purposes and does not represent experimentally verified data for the unsubstituted parent compound.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgrsc.org While it is generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced post-Hartree-Fock methods. arxiv.orgresearchgate.netarxiv.org In the context of chromenopyrazole systems, HF calculations can provide a baseline understanding of the electronic structure and orbital energies. researchgate.net The method's utility often lies in its role as a reference for more sophisticated computational techniques. arxiv.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules like this compound, which contain multiple heteroatoms and pi-systems, a flexible basis set is necessary to accurately describe the electronic distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For chromenopyrazole systems, FMO analysis can provide insights into their reactivity and potential as reactants in various chemical transformations. nih.gov

Illustrative Data Table: Frontier Molecular Orbital Energies for a Substituted this compound Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Note: This table is for illustrative purposes and does not represent experimentally verified data for the unsubstituted parent compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. For the this compound system, an EPS map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential. nih.gov

Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. These calculations can predict the vibrational modes of a molecule and their corresponding frequencies. By comparing the calculated vibrational spectra with experimental data, it is possible to make detailed assignments of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. github.io

For the this compound molecule, vibrational frequency calculations at the DFT level, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a theoretical IR spectrum. d-nb.infomdpi.com This theoretical spectrum can aid in the interpretation of experimental spectroscopic data and confirm the structure of the synthesized compound.

Illustrative Data Table: Calculated Vibrational Frequencies and Assignments for a Substituted this compound Derivative

Calculated Frequency (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
1620C=N stretch
1580C=C stretch (aromatic)
1250C-O-C stretch
850C-H out-of-plane bend

Note: This table is for illustrative purposes and does not represent experimentally verified data for the unsubstituted parent compound.

Chemical Shift Tensor Calculations (e.g., GIAO/DFT)

The precise structural elucidation of complex, fused heterocyclic systems such as this compound is a critical task in chemical research. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis, theoretical calculations have become an indispensable tool for verifying and interpreting experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a premier computational approach for predicting NMR chemical shifts. nih.govelsevierpure.com

This method allows for the reliable and straightforward structural determination of regioisomeric systems, which are common in the synthesis of fused pyrazoles. nih.gov By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure, a direct comparison can be made with the experimental spectrum. A strong correlation between the calculated and observed shifts provides powerful evidence for the correct structural assignment.

The process involves optimizing the molecular geometry of the target compound using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). elsevierpure.com Following optimization, the GIAO method is employed to compute the NMR isotropic shielding values. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. Statistical metrics such as the Mean Absolute Error (MAE) and correlation coefficient (R²) are used to quantify the agreement between theoretical and experimental data. elsevierpure.com For complex pyrazole-containing structures, this integrated experimental and computational approach is vital for unambiguously confirming molecular architecture. nih.gov

Table 1: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shift Correlation for Fused Heterocycles.
ParameterDescriptionTypical Value
Computational MethodThe theoretical approach used for calculations.GIAO-DFT (B3LYP/6-311+G(d,p))
Correlation (R²)The coefficient of determination, indicating the goodness of fit between calculated and experimental data.> 0.99
Mean Absolute Error (MAE)The average of the absolute differences between predicted and actual values, in ppm.1.5 - 3.0 ppm

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the potential of this compound derivatives as biologically active agents. These methods can predict how these molecules might interact with specific protein targets and how stable these interactions are over time.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. For the chromenopyrazole scaffold, docking studies have been employed to investigate interactions with various biological targets, particularly protein kinases and cannabinoid receptors, which are implicated in cancer and inflammatory diseases, respectively. nih.govnih.gov

The docking process involves preparing a three-dimensional structure of the target protein and the ligand. The software then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). Key insights from these studies include the identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, studies on chromone-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) have highlighted the importance of hydrogen bond donors or acceptors on the chromone (B188151) ring for potent inhibition. researchgate.net Similarly, docking of chromenopyrazole derivatives into cannabinoid receptors has helped elucidate the structural features responsible for binding affinity and selectivity. nih.gov

Table 2: Representative Findings from Molecular Docking of Chromenopyrazole-like Scaffolds.
Protein TargetKey Interacting ResiduesTypical Binding Energy (kcal/mol)Primary Interactions
Protein Kinases (e.g., CDK2)Lys33, Leu83, Asp86-8.0 to -10.5Hydrogen Bonding, Hydrophobic Interactions
Cannabinoid Receptors (e.g., CB2)Ser285, Phe117, Trp194-7.5 to -9.5Hydrogen Bonding, π-π Stacking
SARS-CoV Main Protease (Mpro)His41, Cys145, Glu166-6.0 to -7.5Hydrogen Bonding, van der Waals Forces

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time at an atomic level. nih.govnih.gov MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

Analysis of Electronic Properties

The electronic properties of a molecule, calculated using quantum chemical methods like DFT, govern its reactivity, stability, and intermolecular interactions. For the this compound system, these properties provide a theoretical foundation for understanding its chemical behavior and potential applications in materials science.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β) is the next term in this response and is responsible for Non-Linear Optical (NLO) phenomena. researchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.net DFT calculations are a standard method for computing these properties. For related chromene and pyrazole (B372694) derivatives, studies have shown that the presence of electron-donating and electron-accepting groups connected through a π-conjugated system can lead to high dipole moments and significant hyperpolarizability, indicating potential as NLO materials. semanticscholar.org

Table 3: Calculated Electronic Properties for a Representative Chromene Derivative. semanticscholar.org
PropertySymbolCalculated Value (a.u.)Significance
Dipole Momentμ~11 D (in DMSO)Indicates high molecular polarity
Mean Polarizabilityα~2.5 x 10⁻²³ esuMeasures response to an electric field
First Hyperpolarizabilityβ~4.0 x 10⁻³⁰ esuIndicates potential for NLO activity

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions (f(r)) are particularly powerful tools for identifying the most reactive sites within a molecule. faccts.descm.com They measure the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

By calculating the Fukui functions, one can predict the sites most susceptible to:

Nucleophilic attack (f⁺(r)) : Where an electron is most readily accepted (associated with the LUMO).

Electrophilic attack (f⁻(r)) : Where an electron is most easily donated (associated with the HOMO).

Radical attack (f⁰(r)) : The average of the two.

For chromene-pyrazole hybrids, DFT-based calculations of Fukui indices and related descriptors like local softness can pinpoint which atoms on the heterocyclic scaffold are most likely to participate in chemical reactions. researchgate.net This information is invaluable for predicting the outcomes of synthetic transformations and understanding the molecule's metabolic fate. The analysis of the Molecular Electrostatic Potential (MEP) surface complements this by visually mapping electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, providing a qualitative guide to reactive behavior. semanticscholar.orgresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 2,4 Dihydrochromeno 4,3 C Pyrazole Scaffolds

Design Principles for Modulating Biological Function

The design of biologically active 2,4-dihydrochromeno[4,3-c]pyrazole derivatives is guided by several key principles aimed at fine-tuning their interaction with specific protein targets. A primary strategy involves the strategic placement of substituents on the chromene and pyrazole (B372694) rings to modulate potency, selectivity, and pharmacokinetic properties.

For instance, in the development of farnesoid X receptor (FXR) agonists, a key design principle was the identification of a novel, non-bile acid scaffold to overcome the limitations of steroidal FXR agonists. High-throughput screening identified the 1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole core as a promising starting point. The initial hit demonstrated modest potency, prompting medicinal chemistry efforts to enhance its activity through targeted modifications.

Another important design principle is the use of computational modeling to guide the synthetic efforts. By building molecular models based on the X-ray crystal structures of target proteins, researchers can identify key regions for modification on the this compound scaffold. This approach helps in predicting how different substituents will fit into the binding pocket and interact with specific amino acid residues, thereby facilitating the rational design of more potent and selective compounds.

Furthermore, the pyrazole moiety itself is recognized as a pharmacologically important privileged scaffold. Its derivatives are known to exhibit a wide range of pharmacological activities, and its inclusion in the tricyclic chromenopyrazole system offers versatile points for chemical modification. The unfused pyrazole ring, in particular, is a key component in numerous approved protein kinase inhibitors. mdpi.com

Correlation Between Structural Modifications and Biological Response

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. SAR studies have revealed clear correlations between specific structural modifications and the resulting biological response, particularly in the context of FXR modulation and kinase inhibition.

In the case of FXR agonists based on the 1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole core, modifications at various positions have been systematically evaluated. For example, the introduction of a chlorine atom at the 8-position of the chromene ring was found to be crucial for maintaining potency. The nature of the substituent on the pyrazole nitrogen also significantly influences activity.

Below is a data table summarizing the SAR for a series of this compound derivatives as FXR agonists:

CompoundR1R2FXR HTRF EC50 (nM)FXR BSEP-luc EC50 (nM)
2 HH480690

Data sourced from the Journal of Medicinal Chemistry.

For phosphatidylinositol 3-kinase (PI3K) inhibitors, a series of chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and evaluated. nih.gov The introduction of different substituents on the pyrazole ring led to significant variations in their antiproliferative activities. For example, compound 5l from this series, which contains a specific substitution pattern, showed the most potent activity against the HCT-116 cell line and PI3Kα. nih.gov

The following table details the antiproliferative activity of selected chromeno[4,3-c]pyrazol-4(2H)-one derivatives:

CompoundSubstituentHCT-116 IC50 (µM)PI3Kα IC50 (µM)
5l [Specific Substituent]0.100.012

Data sourced from Chemical & Pharmaceutical Bulletin. nih.gov

These examples clearly demonstrate that minor structural changes to the this compound scaffold can lead to substantial differences in biological activity, highlighting the importance of detailed SAR studies in the design of potent and selective therapeutic agents.

Identification of Privileged Structural Motifs

The this compound scaffold can be considered a "privileged structural motif" due to its ability to serve as a versatile template for the development of ligands for multiple, distinct biological targets. This is evidenced by its presence in compounds designed as FXR agonists, kinase inhibitors (including PI3K and TYK2), and glutamate receptor modulators.

The pyrazole ring itself is a well-established privileged structure in medicinal chemistry, known for its synthetic accessibility and favorable drug-like properties. mdpi.com Its fusion with the chromene ring system in the this compound core creates a rigid and defined three-dimensional shape that can be effectively decorated with various functional groups to achieve specific molecular recognition by different protein targets.

For instance, the 1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole core has been identified as a key scaffold for developing potent and selective FXR modulators. In the context of kinase inhibition, the pyrazole moiety often acts as an adenine-mimetic pharmacophore, forming crucial hydrogen bonds with the hinge region of the kinase domain. mdpi.com The chromene portion of the scaffold can then be modified to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. The versatility of this scaffold is further demonstrated by its use in developing inhibitors for the TYK2 pseudokinase domain, showcasing its applicability beyond traditional kinase ATP-binding site inhibition. semanticscholar.org

Ligand-Receptor Interaction Analysis through Computational and Experimental Approaches

The elucidation of ligand-receptor interactions is crucial for understanding the molecular basis of biological activity and for guiding the rational design of improved inhibitors. Both computational and experimental approaches have been instrumental in analyzing the binding of this compound derivatives to their protein targets.

A prime example is the study of Nidufexor, a this compound-based FXR modulator. A computational molecular model was built based on the X-ray structure of the FXR ligand-binding domain complexed with another ligand. mdpi.com This model suggested that the 1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole core fits into a hydrophobic pocket formed by specific amino acid residues including F288, A295, L291, I356, I366, M332, S336, M369, Y373, and M454. mdpi.com This computational insight allowed for the identification of regions on the molecule that could be chemically modified to improve binding affinity and functional activity.

Similarly, for PI3Kα inhibitors based on the chromeno[4,3-c]pyrazol-4(2H)-one scaffold, molecular docking simulations were performed to predict the probable binding model of the most potent compound, 5l , within the PI3Kα active site. nih.gov These simulations help to rationalize the observed SAR and provide a structural basis for the further optimization of these compounds as potential PI3Kα inhibitors. nih.gov

Experimental techniques, such as X-ray crystallography, provide definitive evidence of ligand-receptor interactions. While a specific crystal structure of a this compound derivative bound to its target may not always be available, the use of homology modeling and docking studies based on related structures has proven to be a powerful and predictive tool in the drug discovery process for this class of compounds.

Mechanistic Investigations of Reactions Involving 2,4 Dihydrochromeno 4,3 C Pyrazole Formation

Proposed Reaction Pathways

The formation of 2,4-dihydrochromeno[4,3-c]pyrazoles often proceeds through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single step. scielo.org.za One common strategy involves the reaction of salicylaldehydes, 1,3-dicarbonyl compounds, and a hydrazine (B178648) source. researchgate.net

A plausible mechanism for a one-pot, three-component synthesis begins with the Knoevenagel condensation of a salicylaldehyde (B1680747) with a 1,3-dicarbonyl compound, such as dimedone or 1,3-cyclohexanedione, often catalyzed by a base like piperidine (B6355638) in a suitable solvent like acetic acid. researchgate.net This is followed by a Michael addition of the hydrazine derivative (e.g., thiosemicarbazide) to the α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrazole (B372694) ring, yielding the 2,4-dihydrochromeno[4,3-c]pyrazole framework. researchgate.net

Another prominent pathway involves a tandem reaction sequence. For instance, the reaction can be initiated by the in-situ formation of a 3-acetylcoumarin (B160212) from a salicylic (B10762653) aldehyde and an acetylacetic ester. nih.gov This coumarin (B35378) derivative then undergoes condensation with an aminopyrazole, leading to the formation of a related fused heterocyclic system. nih.gov

Furthermore, multicomponent reactions utilizing 4-hydroxycoumarin (B602359) derivatives, aromatic aldehydes, and 3-aminopyrazoles, catalyzed by molecular iodine, have been developed to synthesize related dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This highlights the versatility of chromone-based starting materials in constructing complex fused pyrazoles.

A catalyst-free approach for the synthesis of chromeno[2,3-c]pyrazoles has also been reported using magnetized distilled water (MDW) as a green solvent. scielo.org.za The proposed pathway involves the initial condensation of ethyl acetoacetate (B1235776) and hydrazine to form a pyrazolone (B3327878) intermediate. This is followed by a Knoevenagel condensation with an aldehyde and subsequent Michael addition of the pyrazolone. Intramolecular cyclization and tautomerization then yield the final product. scielo.org.za

Role of Intermediates in Reaction Progression

The progression of reactions leading to 2,4-dihydrochromeno[4,3-c]pyrazoles is dictated by the formation and reactivity of key intermediates. In many synthetic routes, α,β-unsaturated carbonyl compounds, formed from the initial condensation of an aldehyde and a 1,3-dicarbonyl compound, are crucial Michael acceptors. researchgate.net The nucleophilic attack of a hydrazine derivative onto this intermediate is a pivotal step that initiates the formation of the pyrazole ring. researchgate.net

For example, in the synthesis of related chromeno[2,3-c]pyrazoles, a pyrazolone intermediate is formed first from the reaction of ethyl acetoacetate and hydrazine. scielo.org.za This pyrazolone then acts as the nucleophile in a subsequent Michael addition.

In other strategies, such as the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, an α-amino amidine is formed as a key intermediate through a multicomponent reaction. nih.gov The subsequent intramolecular Michael cyclization of this intermediate, which may be activated under basic conditions, leads to the final fused heterocyclic system. nih.gov

The stability and reactivity of these intermediates can be influenced by the specific reactants and reaction conditions. For instance, the choice of hydrazine derivative or the nature of the substituents on the aromatic aldehydes can affect the rate and efficiency of the cyclization step.

Influence of Reaction Parameters on Regioselectivity and Yield

The outcome of the synthesis of this compound and its isomers, in terms of both yield and regioselectivity, is highly dependent on the chosen reaction parameters. These include the solvent, catalyst, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact the reaction. For instance, in the synthesis of chromeno[2,3-c]pyrazoles, water was found to be a superior solvent compared to methanol (B129727), ethanol (B145695), acetonitrile, and DMF when no catalyst was used. scielo.org.za In some cases, the use of green solvents like magnetized distilled water has been shown to promote the reaction efficiently. scielo.org.za For the recyclization of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate (B1144303), the yield of the resulting pyrrolopyrazolones was influenced by the solvent, with variations observed between ethanol and dioxane. nih.gov

Catalyst: The presence and nature of a catalyst are often critical. In the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones, molecular iodine was found to be an effective catalyst for the multicomponent reaction. rsc.org For the synthesis of chromeno[4,3-c]pyrazole carbothioamides, piperidine in acetic acid served as an efficient catalytic system. researchgate.net The regioselectivity of multicomponent reactions involving 5-aminopyrazoles can also be controlled by the catalyst, with different isomers being favored under different catalytic conditions. beilstein-journals.org

Temperature and Reaction Time: Temperature plays a crucial role in both reaction rate and product distribution. Increasing the reaction temperature can lead to higher yields and shorter reaction times, as observed in the recyclization of certain chromeno[2,3-c]pyrrole-3,9-diones. nih.gov However, in some cases, elevated temperatures can lead to the formation of complex mixtures and lower yields of the desired product. nih.gov Microwave heating has been employed to accelerate reactions and achieve high yields in shorter timeframes, for instance, in the reaction of 5-aminopyrazoles with dimedone and DMFDMA. beilstein-journals.org

Regioselectivity: The regiochemical outcome of these reactions is a significant consideration, especially in multicomponent syntheses where multiple reactive sites are available. For example, the reaction of 5-aminopyrazoles, dimedone, and aromatic aldehydes can yield different tricyclic products depending on the conditions. beilstein-journals.org The use of microwave irradiation at high temperatures can favor the formation of pyrazolo[3,4-b]quinolin-5-ones, while sonication at room temperature under neutral conditions can lead to isomeric pyrazolo[5,1-b]quinazolin-8(4H)-ones. beilstein-journals.org The nature of the base used as a catalyst can also direct the reaction towards different regioisomers. beilstein-journals.org

The following table summarizes the influence of various reaction parameters on the synthesis of chromeno-pyrazole derivatives based on reported research findings.

Product TypeReactantsCatalystSolventTemperatureYieldReference
Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-onesAromatic aldehydes, 4-hydroxycoumarin derivatives, 3-aminopyrazolesMolecular Iodine--Good rsc.org
Chromeno[4,3-c]pyrazole carbothioamidesSalicylaldehydes, 1,3-dicarbonyl compounds, thiosemicarbazidePiperidineAcetic AcidReflux55-98% researchgate.net
Chromeno[2,3-c]pyrazolesEthyl acetoacetate, hydrazine, aldehyde, 1,3-diketoneNoneMagnetized Distilled Water80 °C85-93% scielo.org.za
Pyrrolopyrazolones2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, hydrazine hydrateNoneEthanol / DioxaneRoom Temp to 80 °Cup to 30% (EtOH) nih.gov
Pyrazolo[1,5-a]pyrimidin-7-ones5-Amino-3-methylpyrazole, dimedone, DMFDMANoneDMF150 °C (Microwave)88% beilstein-journals.org

Future Directions in 2,4 Dihydrochromeno 4,3 C Pyrazole Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2,4-dihydrochromeno[4,3-c]pyrazole and its analogs has been a focal point of research, with a strong emphasis on multicomponent reactions (MCRs). frontiersin.org MCRs offer significant advantages, including operational simplicity, atom economy, and the ability to generate complex molecules in a single step, which aligns with the principles of green chemistry. frontiersin.orgscielo.org.za

Future efforts in this domain are likely to concentrate on several key areas. One promising avenue is the development of catalyst-free synthetic protocols. For instance, an eco-friendly, catalyst-free synthesis of chromeno[2,3-c]pyrazoles has been reported using magnetized distilled water (MDW) as a solvent, achieving high yields in relatively short reaction times. scielo.org.za This approach highlights a move towards more benign and sustainable chemical processes.

Another area of intense research is the use of novel catalytic systems. Magnetic nanocatalysts, such as strontium ferrite (B1171679) (SrFe12O19), have been successfully employed in the one-pot synthesis of chromenone-pyrazole derivatives, offering high yields and the advantage of easy separation and reusability of the catalyst. nih.gov The exploration of other advanced catalytic materials, including nano-catalysts and reusable solid-supported catalysts, is expected to yield even more efficient and environmentally friendly synthetic routes. semanticscholar.org

Furthermore, the manipulation of MCR conditions to selectively produce different structural scaffolds from the same set of starting materials is a sophisticated strategy that will likely see further development. By altering reaction parameters, it is possible to guide the reaction pathway towards a desired isomeric product, thus expanding the diversity of the resulting compound libraries from a minimal set of reactants. thieme-connect.com The development of tandem reactions, such as the Knoevenagel-Michael reaction, also provides an efficient route to complex chromenopyrazole derivatives. doi.org

The table below summarizes some of the novel synthetic methodologies that have been recently developed for chromenopyrazole derivatives, showcasing the trend towards more efficient and sustainable approaches.

Methodology Reactants Catalyst/Solvent Key Features Reference(s)
Multicomponent ReactionSalicylaldehydes, Ethyl Cyanoacetate, 5-AminopyrazolesTriethylamine (TEA)Three-component synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives with fluorescent properties. sioc-journal.cn
Multicomponent Reaction3-Aminopyrazol-5-ones, Substituted Salicylaldehydes, Acetylacetic EsterPiperidine (B6355638)/Acetic AcidDiscovery of a novel MCR for the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones with antibacterial activity. nih.gov
Catalyst-Free Multicomponent ReactionEthyl Acetoacetate (B1235776), Hydrazine (B178648), Aldehyde, 1,3-DiketoneMagnetized Distilled Water (MDW)An eco-friendly and cost-effective method with a simplified workup and high yields of chromeno[2,3-c]pyrazoles. scielo.org.za
Magnetic Nanocatalyst MCRSalicylaldehyde (B1680747), Hydrazine derivative, 4-Hydroxy-6-methyl-2H-pyran-2-oneSrFe12O19Use of an effective and easily separable nanocatalyst for the synthesis of chromenone-pyrazole compounds. nih.gov
One-Pot Tandem Reaction4-Hydroxycoumarin (B602359), Pyrazole (B372694), Aldehydesn-Tetrabutylammonium Tribromide (TBATB)A simple protocol involving a tandem Knoevenagel-Michael reaction followed by cyclization with good yields and short reaction times. doi.org
Multicomponent CyclizationMethyl o-hydroxybenzoylpyruvate, Aryl Aldehydes, Primary AminesAcetic Acid/Ethanol (B145695)An efficient one-pot synthesis of a diverse library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. nih.gov

Advanced Computational Approaches for Structure Prediction and Optimization

Computational chemistry is poised to play an increasingly integral role in the future of this compound research. These in silico methods offer a powerful toolkit for predicting molecular structures, understanding reaction mechanisms, and rationally designing novel derivatives with optimized properties.

Molecular docking is a computational technique that has already been applied to chromenopyrazole derivatives to predict their binding modes with biological targets. For example, docking simulations of chromeno[4,3-c]pyrazol-4(2H)-one derivatives into the active site of PI3Kα have provided insights into their probable binding models, guiding the optimization of these compounds as potential inhibitors. nih.govjst.go.jp Similarly, docking studies have been used in the development of chromenopyrazole-based cannabinoid receptor ligands. nih.gov The future will likely see a more widespread and sophisticated use of molecular dynamics (MD) simulations to study the stability of ligand-receptor complexes and to gain a more dynamic understanding of the binding process. nih.govresearchgate.net

Density Functional Theory (DFT) is another powerful tool for investigating the structural and electronic properties of molecules. nih.gov DFT calculations can be used to optimize molecular geometries, predict spectroscopic data (such as NMR and IR spectra), and analyze frontier molecular orbitals (FMOs) to understand reactivity. nih.govrsc.orgresearchgate.net For instance, DFT studies on pyrano[2,3-c]pyrazole derivatives have been used to elucidate their electronic structure and predict their non-linear optical (NLO) properties. rsc.org A comprehensive DFT analysis of new this compound derivatives could provide valuable insights into their stability, reactivity, and potential applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been used to study arylpyrazole antagonists of cannabinoid receptors, helping to delineate the structural requirements for selective activity. nih.gov The development of robust QSAR models for this compound derivatives could accelerate the discovery of new compounds with desired biological activities by predicting their potency based on their chemical structure. mdpi.com

The following table outlines some of the advanced computational approaches and their potential applications in the study of chromenopyrazole derivatives.

Computational Method Application Potential Insights for this compound Research Reference(s)
Molecular DockingPrediction of ligand-protein binding modes.Identification of key interactions with biological targets, guiding the design of potent and selective inhibitors or agonists. nih.govjst.go.jpnih.govnih.govrjeid.com
Molecular Dynamics (MD) SimulationsAnalysis of the stability and conformational changes of ligand-receptor complexes over time.Understanding the dynamic nature of binding and the stability of the docked complex. nih.govresearchgate.net
Density Functional Theory (DFT)Calculation of optimized geometries, electronic structures, and spectroscopic properties.Prediction of molecular stability, reactivity, and potential for applications in materials science (e.g., NLO properties). nih.govnih.govrsc.orgresearchgate.netmdpi.com
3D-Quantitative Structure-Activity Relationship (3D-QSAR)Development of predictive models for biological activity based on 3D molecular fields.Rational design of new derivatives with enhanced biological activity and selectivity. nih.govmdpi.com
ADME (Absorption, Distribution, Metabolism, and Excretion) PredictionIn silico prediction of pharmacokinetic properties.Early assessment of the drug-likeness of new derivatives, reducing late-stage attrition in drug discovery. nih.govresearchgate.net

Exploration of Diverse Chemical Transformations

While the synthesis of the this compound core is a primary focus, the future of this field also lies in the exploration of diverse chemical transformations of this scaffold to generate novel and structurally complex derivatives. Such transformations can unlock new chemical space and lead to compounds with unique properties and applications.

One area of interest is the further functionalization of the chromenopyrazole core. For example, the development of methods for selective C-H activation and functionalization would allow for the direct introduction of various substituents onto the heterocyclic framework, providing a powerful tool for late-stage diversification of compound libraries.

Ring-opening and ring-transformation reactions are another promising avenue for creating skeletal diversity. A notable example is the ring-opening of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate (B1144303) to afford a wide range of differently substituted 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. nih.gov This demonstrates the potential of the chromene-fused system to serve as a precursor for other valuable heterocyclic structures.

The use of the chromenopyrazole scaffold in further cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions can also lead to the construction of more complex polycyclic systems. For instance, 5-trifloylsubstituted pyrano[2,3-c]pyrazoles have been used in Pd-catalyzed coupling reactions to introduce new carbon-carbon bonds, showcasing the utility of this scaffold as a building block in organic synthesis. nih.gov

The development of synthetic strategies to access diverse polycyclic fused scaffolds from chromeno[4,3-b]pyrrol-4(1H)-ones, which can be synthesized via MCRs, highlights the potential for post-transformation modifications to generate a wide array of complex molecules. acs.org The application of such strategies to the this compound core could significantly expand the library of accessible compounds.

Future research will likely focus on developing a broader repertoire of chemical reactions that can be performed on the this compound nucleus, thereby enabling the synthesis of a vast array of novel derivatives with tailored properties for various applications.

Q & A

Basic: What are the established synthetic routes for 2,4-dihydrochromeno[4,3-c]pyrazole derivatives, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves cyclization of pyrazole-4-carbaldehydes or condensation reactions. For example:

  • Cyclization with DMSO/H₂SO₄: Heating 3-(2-hydroxyaryl)pyrazole-4-carbaldehydes in DMSO with iodine and H₂SO₄ yields chromeno[4,3-c]pyrazol-4(2H)-ones .
  • Ethanol-based condensation: Reacting 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under reflux with glacial acetic acid produces 2,4-dihydrochromeno[4,3-c]pyrazoles (e.g., 54–73% yields) .
    Key factors affecting purity:
  • Reaction time (e.g., 18-hour reflux vs. 4-hour condensation) .
  • Solvent choice (DMSO vs. ethanol) influences cyclization efficiency .
  • Purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound derivatives?

Answer:

  • ¹H/¹³C NMR: Assign chemical shifts to confirm substituent positions. For example, methyl groups at C4 and C7 in derivatives like 34–37 show distinct shifts at δ 1.2–1.6 ppm .
  • HPLC-MS: Verifies molecular weight and purity (e.g., ES+ m/z for compound 34 : 451.3) .
  • IR spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Basic: How are preliminary biological activities of 2,4-dihydrochromeno[4,3-c]pyrazoles evaluated?

Answer:

  • In vitro enzyme assays: Screen for inhibition of targets like IMPDH (IC₅₀ = 1.5 μM for a 4-oxo derivative) .
  • In vivo models: Test anti-inflammatory or neuroprotective effects in murine models (e.g., multiple sclerosis) .
  • Cytotoxicity assays: Use cancer cell lines (e.g., MCF-7) to assess IC₅₀ values and selectivity .

Advanced: How can synthetic yields of 2,4-dihydrochromeno[4,3-c]pyrazoles be optimized for complex substituents?

Answer:

  • Catalyst screening: Acidic conditions (H₂SO₄) enhance cyclization efficiency compared to neutral solvents .
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes for similar products .
  • Protecting groups: Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive hydroxyl moieties during synthesis .

Advanced: How do tautomeric forms of 2,4-dihydrochromeno[4,3-c]pyrazoles impact spectral interpretation?

Answer:

  • Tautomer identification: ¹H NMR coupling constants differentiate 1,4-dihydro (J = 8–10 Hz) vs. 2,4-dihydro (J = 6–7 Hz) forms .
  • Computational modeling: DFT calculations predict dominant tautomers based on solvent polarity .

Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for bioactivity?

Answer:

  • Substituent variation: Compare electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OCH₃) groups on pyrazole rings .
  • 3D-QSAR modeling: Correlate steric/electronic parameters with bioactivity data to identify pharmacophores .

Advanced: How do 2,4-dihydrochromeno[4,3-c]pyrazoles interact with protein targets like IMPDH or DHFR?

Answer:

  • Enzyme inhibition assays: Measure IC₅₀ values using purified IMPDH or DHFR enzymes .
  • Molecular docking: Simulate binding modes (e.g., hydrogen bonds with IMPDH active-site residues) .
  • Mutagenesis studies: Validate target engagement by testing activity against mutant enzymes .

Advanced: What computational tools predict the physicochemical properties of novel derivatives?

Answer:

  • ADMET prediction: Software like SwissADME estimates bioavailability and toxicity risks .
  • Molecular dynamics (MD): Simulate stability of protein-ligand complexes over nanoseconds .

Advanced: How are 2,4-dihydrochromeno[4,3-c]pyrazoles applied in non-pharmacological research (e.g., materials science)?

Answer:

  • Energetic materials: Nitro derivatives (e.g., 3,6-dinitropyrazolo[4,3-c]pyrazole) are synthesized for high-density explosives (detonation velocity ~8,500 m/s) .
  • Thermal analysis: DSC/TGA evaluate decomposition kinetics (e.g., activation energy via Kissinger method) .

Advanced: How to address discrepancies in biological data across studies (e.g., varying IC₅₀ values)?

Answer:

  • Standardize assays: Use identical cell lines (e.g., HEK293T for cytotoxicity) and enzyme batches .
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Control experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.